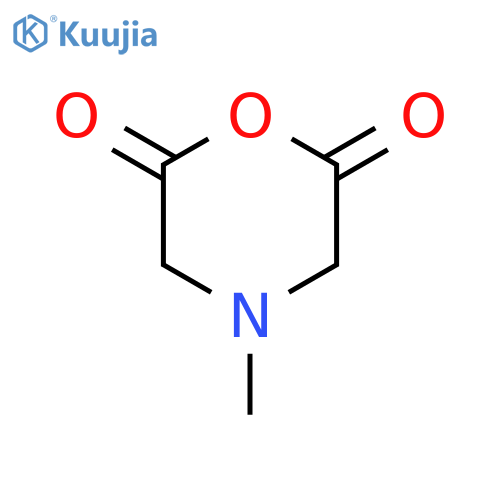Cas no 13480-36-9 (4-methylmorpholine-2,6-dione)

4-methylmorpholine-2,6-dione structure
商品名:4-methylmorpholine-2,6-dione
CAS番号:13480-36-9
MF:C5H7NO3
メガワット:129.113981485367
MDL:MFCD18886023
CID:1237062
PubChem ID:329764882
4-methylmorpholine-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 2,6-Morpholinedione, 4-methyl-
- 4-methyl-2,6-Morpholinedione
- 4-Methylmorpholine-2,6-dione
- MIDA anhydride
- (N-methylimino)diacetic acid anhydride
- 4-Methylmorpholine-2,6-dione 97%
- MFCD18886023
- SCHEMBL3390306
- DTXSID00558874
- FGQJBZHMORPBRR-UHFFFAOYSA-N
- AS-75668
- CS-0163445
- 4-Methylmorpholine-2,6-dione, 97%
- DA-11859
- AKOS013090337
- N-methyliminodiacetic acid anhydride
- SY293494
- D93073
- 13480-36-9
- 4-methylmorpholine-2,6-dione
-
- MDL: MFCD18886023
- インチ: InChI=1S/C5H7NO3/c1-6-2-4(7)9-5(8)3-6/h2-3H2,1H3
- InChIKey: FGQJBZHMORPBRR-UHFFFAOYSA-N
- ほほえんだ: CN1CC(=O)OC(=O)C1
計算された属性
- せいみつぶんしりょう: 129.042593085g/mol
- どういたいしつりょう: 129.042593085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 46.6Ų
じっけんとくせい
- ゆうかいてん: 41-45 °C
- フラッシュポイント: 華氏温度:>230°f
摂氏度:>110°c
4-methylmorpholine-2,6-dione セキュリティ情報
-
記号:


- シグナルワード:Danger
- 危害声明: H302-H318
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: 22-41
- セキュリティの説明: 26-39
-
危険物標識:

4-methylmorpholine-2,6-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Oakwood | 245515-1g |
4-Methylmorpholine-2,6-dione |
13480-36-9 | 95% | 1g |
$33.00 | 2024-07-19 | |
| Chemenu | CM328615-5g |
4-methylmorpholine-2,6-dione |
13480-36-9 | 95%+ | 5g |
$83 | 2021-08-18 | |
| TRC | M354843-50mg |
4-methylmorpholine-2,6-dione |
13480-36-9 | 50mg |
$ 70.00 | 2022-06-03 | ||
| Chemenu | CM328615-25g |
4-methylmorpholine-2,6-dione |
13480-36-9 | 95%+ | 25g |
$248 | 2021-08-18 | |
| AK Scientific | AMTGC491-1g |
4-Methylmorpholine-2,6-dione |
13480-36-9 | 97% | 1g |
$110 | 2025-02-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M58720-25g |
4-Methylmorpholine-2,6-dione |
13480-36-9 | 97% | 25g |
¥2487.0 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1194541-5g |
4-Methylmorpholine-2,6-dione |
13480-36-9 | 97% | 5g |
$120 | 2024-07-29 | |
| eNovation Chemicals LLC | D575018-5g |
4-METHYLMORPHOLINE-2,6-DIONE |
13480-36-9 | 95% | 5g |
$225 | 2024-08-03 | |
| AK Scientific | AMTGC491-50mg |
4-Methylmorpholine-2,6-dione |
13480-36-9 | 97% | 50mg |
$49 | 2025-02-18 | |
| Chemenu | CM328615-5g |
4-methylmorpholine-2,6-dione |
13480-36-9 | 95%+ | 5g |
$83 | 2023-01-10 |
4-methylmorpholine-2,6-dione 関連文献
-
Ang Fu,Chuanjing Xu,Jiande Lin,Yu Su,Haitang Zhang,De-Yin Wu,Xiaozheng Zhang,Meng Xia,Zhongru Zhang,Jianming Zheng,Yong Yang J. Mater. Chem. A 2023 11 3703
-
Debasis Aich,Parveen Kumar,Debraj Ghorai,Kanak Kanti Das,Santanu Panda Chem. Commun. 2022 58 13298
13480-36-9 (4-methylmorpholine-2,6-dione) 関連製品
- 2644-21-5(Glycine, N,N-diethyl-,ethyl ester)
- 4441-15-0(morpholin-2-one)
- 18424-96-9(4-Methylmorpholin-2-one)
- 23911-25-3(Ethylenediaminetetraacetic Acid Dianhydride)
- 3235-82-3(Ethyl 2-morpholinoacetate)
- 23911-26-4(NSC 379317)
- 35855-10-8(methyl 2-(morpholin-4-yl)acetate)
- 33229-89-9(Ethyl 2-(dimethylamino)acetate)
- 33658-49-0(4-Morpholineaceticacid, 2,6-dioxo-)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:13480-36-9)4-methylmorpholine-2,6-dione

清らかである:99%
はかる:25g
価格 ($):378.0